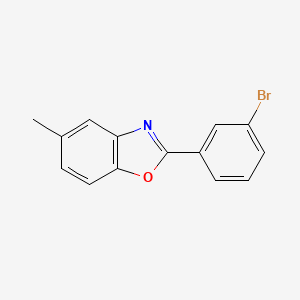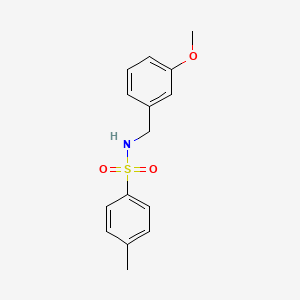
3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole, also known as DPAO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act through multiple pathways. Studies have shown that 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It also inhibits inflammation by suppressing the production of pro-inflammatory cytokines and chemokines. 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole's antimicrobial activity is thought to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. It has been reported to decrease the expression of several oncogenes and increase the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth. 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole also reduces the production of reactive oxygen species, which can cause cellular damage and contribute to the development of cancer and inflammation. In addition, 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole has been shown to decrease the levels of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is its broad range of biological activities, which makes it a versatile compound for studying different disease states. Additionally, its relatively simple synthesis method and low cost make it an attractive compound for research. However, one limitation of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is its poor solubility in water, which can make it difficult to administer in vivo. This can be overcome by formulating 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole in a suitable carrier or using alternative routes of administration.
Direcciones Futuras
There are several future directions for research on 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole. One area of interest is the development of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole as a cancer therapy. Further studies are needed to determine its efficacy in vivo and to optimize its formulation for clinical use. Additionally, the antimicrobial and anti-inflammatory properties of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole could be further explored for the development of new antibiotics and anti-inflammatory drugs. Finally, the mechanism of action of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole could be further elucidated to identify new targets for drug development.
Conclusion:
In conclusion, 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is a promising compound with diverse biological activities. Its synthesis method has been optimized, and it has shown potential as a therapeutic agent for cancer, inflammation, and bacterial infections. Further research is needed to fully understand its mechanism of action and to optimize its formulation for clinical use. 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole's versatility and low cost make it an attractive compound for future research in medicinal chemistry.
Métodos De Síntesis
The synthesis of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole involves the reaction of 2,4-dichlorobenzaldehyde and 3,4-dimethylphenyl hydrazine in the presence of acetic acid and sodium acetate. The resulting product is then cyclized with phosphorous oxychloride to yield 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential as a therapeutic agent. It has shown promising results in preclinical studies as an anticancer agent, specifically against breast and lung cancer cells. 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole has also demonstrated anti-inflammatory activity in animal models of inflammation. Additionally, it has shown antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c1-9-3-4-11(7-10(9)2)16-19-15(20-21-16)13-6-5-12(17)8-14(13)18/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKORWYDHQWLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5854160.png)

![2,4,9-trimethyl-7,8-dihydro-6H-cyclopenta[b]pyrido[3',2':4,5]thieno[2,3-e]pyridine](/img/structure/B5854195.png)
![3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5854202.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854207.png)


![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)


![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)


![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)